PIPES disodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Buffering Agent:

1,4-Piperazinediethanesulfonic acid, disodium salt, commonly known as PIPES, is a widely used zwitterionic buffering agent in various scientific research applications. Its pKa value of 6.8 makes it suitable for maintaining a stable pH environment in the range of 6.0 to 7.6, which is critical for many biological processes and biochemical reactions [].

PIPES offers several advantages over other commonly used buffers, including:

- High buffering capacity: PIPES exhibits a high buffering capacity within its effective pH range, meaning it can effectively resist changes in pH upon the addition of acids or bases [].

- Low toxicity: PIPES is generally considered non-toxic to biological systems at working concentrations, making it suitable for use in cell culture and other applications involving living organisms.

- Good water solubility: PIPES readily dissolves in water, making it easy to prepare and use in aqueous solutions [].

These properties make PIPES a versatile tool for researchers across various scientific disciplines.

Cell Culture:

PIPES is extensively used in cell culture media to maintain a stable pH environment for optimal cell growth and function. The consistent pH provided by PIPES helps to:

- Maintain cellular integrity and morphology: Fluctuations in pH can disrupt cell membranes and other cellular structures, potentially leading to cell death. PIPES buffers the culture medium, preventing these harmful pH changes.

- Optimize enzyme activity: Many enzymes involved in cellular processes are sensitive to pH changes. PIPES helps to maintain the optimal pH range for these enzymes to function properly.

Biochemical Assays:

PIPES is frequently employed in various biochemical assays, including:

- Enzyme assays: As mentioned earlier, PIPES helps maintain the optimal pH for enzyme activity, ensuring accurate and reliable results in enzyme-based assays [].

- Protein-ligand binding assays: PIPES can be used to buffer solutions used in protein-ligand binding assays, which are crucial for studying protein interactions and drug discovery [].

- Nucleic acid hybridization assays: PIPES buffers are also used in nucleic acid hybridization assays, such as Northern blots and Southern blots, which are essential for studying gene expression and function.

Other Applications:

Beyond the applications mentioned above, PIPES finds use in various other scientific research areas, including:

PIPES disodium salt, chemically known as 1,4-piperazinediethanesulfonic acid disodium salt, is a buffering agent widely used in biological and biochemical applications. It is a white crystalline solid that is soluble in water, making it suitable for various laboratory settings. The compound has a chemical formula of CHNOS and a CAS number of 76836-02-7. PIPES disodium salt maintains a stable pH range of approximately 6.1 to 7.5 at 25°C, which is critical for many enzymatic reactions and cellular processes .

This equilibrium helps maintain pH stability in biological systems. Additionally, PIPES can interact with metal ions and other biomolecules, influencing their reactivity and stability .

PIPES disodium salt is recognized for its role in maintaining physiological pH levels in cell culture media. Its non-toxic nature makes it suitable for use with various cell types, including mammalian cells. Studies have indicated that PIPES does not interfere with cellular processes or enzyme activities, making it an ideal choice for experiments requiring precise pH control . Furthermore, it has been shown to stabilize proteins and nucleic acids during purification and analysis.

PIPES disodium salt can be synthesized through several methods:

- Neutralization Reaction: The base (sodium hydroxide) neutralizes 1,4-piperazinediethanesulfonic acid.

- Ion Exchange: The sodium ions are exchanged with another cation using ion-exchange resins.

- Direct Synthesis: Combining piperazine with ethylene sulfite followed by sulfonation can yield PIPES directly.

These methods ensure high purity and yield of the compound suitable for laboratory use .

PIPES disodium salt is extensively utilized in various fields:

- Biochemistry: As a buffering agent in enzyme assays and protein purification.

- Molecular Biology: In nucleic acid studies and cell culture media formulations.

- Pharmaceuticals: For maintaining pH in drug formulations.

- Environmental Science: In studies involving biological samples where pH stability is crucial.

Its ability to maintain physiological pH levels makes it indispensable in laboratory protocols .

Research has explored the interactions of PIPES with various biomolecules:

- Proteins: PIPES enhances protein solubility and stability during purification processes.

- Nucleic Acids: It aids in maintaining the structural integrity of nucleic acids during manipulation.

- Metal Ions: PIPES can chelate certain metal ions, affecting their bioavailability and reactivity .

These interactions highlight its versatility as a buffer and stabilizer in biochemical research.

Several compounds share similar buffering properties with PIPES disodium salt. Here’s a comparison highlighting its uniqueness:

| Compound Name | Buffering Range | Unique Features |

|---|---|---|

| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | 6.8 - 8.2 | Higher buffering capacity at physiological pH |

| MOPS (3-(N-morpholino)propanesulfonic acid) | 7.0 - 7.5 | Often used in molecular biology applications |

| TRIS (tris(hydroxymethyl)aminomethane) | 7.0 - 9.0 | Stronger basic properties; used in DNA/RNA work |

PIPES is particularly noted for its lower pH range compared to TRIS and its non-toxic nature compared to HEPES, making it preferable for sensitive biological applications .

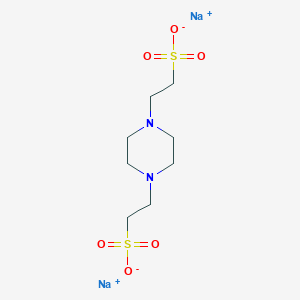

PIPES disodium salt is a widely used biological buffer compound with significant applications in biochemical research. The compound's full chemical name is Piperazine-N,N'-bis(2-ethanesulfonic acid) disodium salt [1] [3]. It is also known by several systematic names including 1,4-Piperazinediethanesulfonic acid disodium salt, Disodium piperazine-1,4-diethanesulphonate, and Disodium 2,2'-(piperazine-1,4-diyl)diethanesulfonate [5] [1]. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the compound is formally named disodium 2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethane-1-sulfonate [9] [17].

The molecular formula of PIPES disodium salt is C₈H₁₆N₂Na₂O₆S₂, representing its elemental composition of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 2 sodium atoms, 6 oxygen atoms, and 2 sulfur atoms [2] [5]. This formula corresponds to a molecular weight of 346.33 g/mol [2] [19]. The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 76836-02-7 [3] [4].

Molecular Structure and Stereochemistry

The molecular structure of PIPES disodium salt features a central piperazine ring with two ethanesulfonate groups attached to the nitrogen atoms in positions 1 and 4 of the ring [1] [24]. The piperazine core consists of a six-membered heterocyclic ring containing two nitrogen atoms in opposite positions (1,4-positions) [14]. Each nitrogen atom of the piperazine ring is bonded to an ethanesulfonate group (-CH₂CH₂SO₃⁻), with each sulfonate group carrying a negative charge that is balanced by a sodium cation (Na⁺) [5] [9].

From a stereochemical perspective, the piperazine ring in PIPES disodium salt typically adopts a chair conformation, which is the most energetically favorable arrangement [14] [24]. This conformation places the nitrogen atoms in axial positions, with the ethanesulfonate groups extending equatorially from the ring structure [24]. The molecule does not contain any chiral centers, and therefore does not exhibit optical isomerism [14]. The overall molecular structure is symmetrical around the piperazine ring, with both ethanesulfonate groups positioned identically on opposite sides of the ring [5] [14].

In aqueous solution, PIPES disodium salt exists as a zwitterionic compound, meaning it contains both positively and negatively charged functional groups within the same molecule [12] [24]. The nitrogen atoms in the piperazine ring can be protonated depending on the pH of the solution, while the sulfonate groups remain negatively charged across a wide pH range [24]. This zwitterionic character contributes significantly to the compound's buffering properties in biological systems [12] [10].

Physicochemical Properties

PIPES disodium salt possesses distinct physicochemical properties that make it valuable as a biological buffer. The compound appears as a white crystalline powder at room temperature [4] [17]. It has excellent water solubility, reported at approximately 3.5 g/100 ml at room temperature [10] [20], which is significantly higher than the free acid form of PIPES [24]. This enhanced solubility is attributed to the presence of the sodium counterions, which increase the compound's hydrophilicity [24].

One of the most important properties of PIPES disodium salt is its buffering capacity. The compound has a pKa value of 6.8 at 25°C [11] [20], making it effective for maintaining pH stability in the range of 6.1 to 7.5 [10] [11]. This pH range is particularly valuable for biological research as it encompasses physiologically relevant conditions [15]. When prepared as a 1% solution in water at 25°C, PIPES disodium salt typically exhibits a pH between 9.2 and 10.5 [17] [22].

The compound shows excellent chemical stability under normal laboratory conditions and is typically stored at room temperature [4] [23]. PIPES disodium salt has minimal UV absorption, with absorbance values of ≤0.05 at 260 nm and ≤0.02 at 280 nm when prepared as a 0.1 M solution [22] [20]. This low UV absorption is advantageous for spectrophotometric applications as it minimizes interference with biomolecule detection [21] [22].

Table 1: Physicochemical Properties of PIPES Disodium Salt

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂Na₂O₆S₂ | [5] [1] |

| Molecular Weight | 346.33 g/mol | [2] [19] |

| CAS Number | 76836-02-7 | [3] [4] |

| Appearance | White powder | [17] [4] |

| pKa (25°C) | 6.8 | [11] [20] |

| Useful pH Range | 6.1-7.5 | [10] [20] |

| Solubility in Water | 3.5 g/100 ml (at room temperature) | [10] [24] |

| UV Absorption (260 nm, 0.1M) | ≤ 0.05 | [22] [19] |

| UV Absorption (280 nm, 0.1M) | ≤ 0.02 | [22] [19] |

| pH (1% in water at 25°C) | 9.2-10.5 | [17] [22] |

| Loss on Drying | ≤ 2.0% (110°C, 2h) | [17] [22] |

| Storage Conditions | Room temperature | [4] [23] |

A notable characteristic of PIPES disodium salt is its low affinity for binding metal ions [12] [16]. This property is particularly valuable in biochemical research involving metal-dependent enzymes or reactions, as the buffer does not significantly interfere with metal ion availability in solution [16] [24]. The compound also exhibits excellent stability against enzymatic and non-enzymatic degradation, making it suitable for long-term experiments [21] [24].

Comparison with Related Buffer Compounds

PIPES disodium salt belongs to the family of Good's buffers, a series of zwitterionic buffering agents developed specifically for biological research [15] [21]. These buffers were designed to meet specific criteria including appropriate pKa values, high water solubility, minimal interaction with biological molecules, and low UV absorption [21]. When comparing PIPES disodium salt with other commonly used Good's buffers, several distinctive characteristics emerge.

PIPES disodium salt (pKa 6.8) occupies a middle position in the pH spectrum of Good's buffers, between MES (2-(N-morpholino)ethanesulfonic acid, pKa 6.1) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid, pKa 7.5) [15] [12]. This makes PIPES particularly suitable for slightly acidic to near-neutral pH applications (6.1–7.5), whereas HEPES is better for physiological pH (6.8–8.2), and MES is suited for more acidic conditions (5.5–7.0) [15] [21].

The structural differences between these buffers influence their chemical behavior. PIPES contains a piperazine ring with two ethanesulfonate groups, while MES features a morpholine ring with a single ethanesulfonate group [15] [24]. HEPES combines elements of both structures, containing a piperazine ring with one ethanesulfonate group and one hydroxyethyl group [15]. These structural variations affect properties such as metal ion binding affinity and solubility [12] [16].

Table 2: Comparison of PIPES Disodium Salt with Related Buffer Compounds

| Property | PIPES Disodium Salt | HEPES | MES | MOPS |

|---|---|---|---|---|

| Full Name | Piperazine-N,N'-bis(2-ethanesulfonic acid) disodium salt | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | 2-(N-morpholino)ethanesulfonic acid | 3-(N-morpholino)propanesulfonic acid |

| Molecular Formula | C₈H₁₆N₂Na₂O₆S₂ | C₈H₁₈N₂O₄S | C₆H₁₃NO₄S | C₇H₁₅NO₄S |

| Molecular Weight (g/mol) | 346.33 | 238.31 | 195.24 | 209.26 |

| pKa (25°C) | 6.8 | 7.5 | 6.1 | 7.2 |

| Useful pH Range | 6.1-7.5 | 6.8-8.2 | 5.5-6.7 | 6.5-7.9 |

| Metal Ion Binding | Low | Low to moderate | Very low | Low |

| Solubility in Water | 3.5 g/100 ml | High | High | High |

| UV Absorption | Low (≤ 0.05 at 260 nm) | Low | Low | Low |

A distinguishing feature of PIPES disodium salt is its particularly low affinity for binding metal ions compared to some other Good's buffers [12] [16]. While MES also exhibits very low metal ion binding, HEPES shows slightly higher affinity for certain metal ions [15] [16]. This makes PIPES disodium salt especially valuable for experiments involving metal-dependent enzymes or reactions where buffer interference must be minimized [12] [24].

In terms of chemical stability, PIPES disodium salt demonstrates excellent resistance to degradation under typical laboratory conditions, comparable to MES and MOPS (3-(N-morpholino)propanesulfonic acid) [21] [24]. All these buffers share the characteristic of low UV absorption, making them suitable for spectrophotometric applications [21] [22]. However, PIPES disodium salt offers the advantage of being available as a pre-neutralized salt form, which simplifies buffer preparation compared to the free acid forms of other Good's buffers [24] [26].

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 45 of 47 companies (only ~ 4.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.